3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
The synthesis of 3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common method includes the reaction of 3,4-dimethoxybenzyl chloride with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbonyl diimidazole to yield the desired triazolothiadiazole compound. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process .
Chemical Reactions Analysis
3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential therapeutic agent for treating various diseases.
Agriculture: The compound has shown potential as a pesticide and herbicide due to its ability to inhibit the growth of certain plant pathogens and pests.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of DNA topoisomerases, which are essential for DNA replication and transcription, thereby exerting its anticancer effects .
Comparison with Similar Compounds
3-(3,4-Dimethoxybenzyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-amine hydrochloride: This compound shares a similar triazole core but differs in its substituents, leading to variations in its biological activities and applications.
Thiazolo[3,2-b][1,2,4]triazole: Another related compound with a different fused ring system, which may exhibit distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and structural configuration, which contribute to its diverse range of applications and biological activities.
Properties
Molecular Formula |
C21H22N4O5S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C21H22N4O5S/c1-26-14-7-6-12(8-15(14)27-2)9-18-22-23-21-25(18)24-20(31-21)13-10-16(28-3)19(30-5)17(11-13)29-4/h6-8,10-11H,9H2,1-5H3 |
InChI Key |
MRLAHRQINWSHIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Origin of Product |
United States |
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